2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-[(4-methoxyphenyl)methyl]acetamide
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Overview
Description
2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-[(4-methoxyphenyl)methyl]acetamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of various functional groups in the molecule suggests potential biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-[(4-methoxyphenyl)methyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the sulfonamide group: Reacting 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline in the presence of a base such as triethylamine.
Acylation: The resulting sulfonamide is then acylated with 4-methoxybenzyl chloride in the presence of a base like sodium hydride to form the final product.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes:
Temperature control: Maintaining optimal temperatures for each reaction step.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Scalability: Ensuring the reactions can be scaled up from laboratory to industrial scale without significant loss of efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or ethoxy groups.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The bromine atom on the phenyl ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of sulfides or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Potential use as an antimicrobial agent due to the sulfonamide group.
Enzyme Inhibition: Possible inhibitor of certain enzymes due to its structural features.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential therapeutic applications in treating infections or other diseases.
Industry
Material Science: Use in the development of new materials with specific properties.
Agriculture: Potential use in agrochemicals for pest control.
Mechanism of Action
The mechanism of action of 2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-[(4-methoxyphenyl)methyl]acetamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting the synthesis of folic acid in bacteria, thereby exerting antimicrobial effects. The compound may interact with enzymes or receptors, disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.
N-(4-bromophenyl)sulfonyl-4-ethoxyaniline: A related compound with similar structural features.
Uniqueness
2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-[(4-methoxyphenyl)methyl]acetamide is unique due to the combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
Properties
IUPAC Name |
2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BrN2O5S/c1-3-32-22-12-8-20(9-13-22)27(33(29,30)23-14-6-19(25)7-15-23)17-24(28)26-16-18-4-10-21(31-2)11-5-18/h4-15H,3,16-17H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYROOZTDCRXQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NCC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BrN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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